molecular formula C9H16ClNO3 B15237156 Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride

Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride

Cat. No.: B15237156
M. Wt: 221.68 g/mol
InChI Key: WPRSYOJXMBMCHL-UHFFFAOYSA-N
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Description

Methyl 7-Oxa-2-Azaspiro[35]Nonane-5-Carboxylate Hydrochloride is a synthetic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in derivatives with different functional groups .

Scientific Research Applications

Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-4-13-3-2-9(7)5-10-6-9;/h7,10H,2-6H2,1H3;1H

InChI Key

WPRSYOJXMBMCHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COCCC12CNC2.Cl

Origin of Product

United States

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